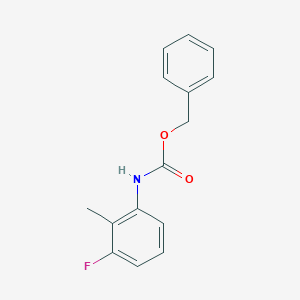

benzyl N-(3-fluoro-2-methylphenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (3-fluoro-2-methylphenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-fluoro-2-methylaniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for benzyl (3-fluoro-2-methylphenyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: benzyl N-(3-fluoro-2-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed:

Oxidation: Oxidized carbamate derivatives.

Reduction: Amines and alcohols.

Substitution: Substituted benzyl or phenyl carbamates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The carbamate functional group is integral to many pharmaceutical compounds due to its ability to enhance bioactivity and stability. Benzyl N-(3-fluoro-2-methylphenyl)carbamate fits within this framework, showing promise as a lead compound in drug development.

- Anticancer Activity : Research indicates that compounds similar to this compound can inhibit critical pathways involved in cancer progression, such as the Ras/Raf/MEK/MAPK pathway. This pathway is crucial in several cancers including melanoma and leukemia . The administration of carbamate derivatives has been shown to yield therapeutic effects against various types of cancer.

- Neurodegenerative Diseases : Another significant application is in the treatment of neurodegenerative diseases. Compounds with carbamate structures have been explored for their potential to inhibit butyrylcholinesterase, an enzyme associated with Alzheimer’s disease. The inhibition of this enzyme may help improve cognitive function in patients .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methodologies that enhance its pharmacological properties.

- Alkoxycarbonylation : This method involves the reaction of amines with activated carbonates to form stable carbamates. The use of di(2-pyridyl) carbonate has been reported as an efficient reagent for synthesizing various carbamate derivatives, including those with potential therapeutic applications .

- Fluorination Techniques : The introduction of fluorine into organic molecules often alters their biological activity. Fluorinated compounds have been shown to exhibit improved metabolic stability and altered pharmacokinetics, making them valuable in drug design . The specific incorporation of fluorine into this compound may enhance its efficacy as a therapeutic agent.

Case Studies and Research Findings

Several studies provide insights into the applications of this compound and related compounds:

Mecanismo De Acción

The mechanism of action of benzyl (3-fluoro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparación Con Compuestos Similares

Benzyl carbamate: Lacks the fluoro and methyl substituents, making it less specific in its interactions.

3-Fluoro-2-methylphenyl carbamate: Similar structure but without the benzyl group, affecting its solubility and reactivity.

Benzyl (2-methylphenyl)carbamate: Lacks the fluoro substituent, altering its electronic properties and reactivity.

Uniqueness: benzyl N-(3-fluoro-2-methylphenyl)carbamate is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which enhances its specificity and reactivity in various chemical and biological applications .

Actividad Biológica

Benzyl N-(3-fluoro-2-methylphenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article aims to synthesize existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a carbamate functional group, which is known for its diverse biological activities. The presence of the fluorine atom in the 3-position of the aromatic ring may enhance lipophilicity and influence the compound's interaction with biological targets.

-

ATPase Activity Modulation :

- Compounds similar to this compound have been shown to interact with P-glycoprotein (P-gp), an essential efflux transporter involved in multidrug resistance (MDR). Studies indicate that such compounds can stimulate basal ATPase activity in P-gp, suggesting they may act as substrates or inhibitors, thereby influencing drug transport dynamics .

-

Cholinesterase Inhibition :

- Carbamates are often evaluated for their ability to inhibit cholinesterases, which play a crucial role in neurotransmission. Research has demonstrated that modifications in the chemical structure can significantly affect the inhibitory potency against human butyrylcholinesterase (hBChE) and acetylcholinesterase (hAChE) .

In Vitro Studies

In vitro studies have assessed the biological activity of this compound through various assays. The following table summarizes key findings from related compounds:

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | hBChE | 1.5 | Inhibition |

| Similar Carbamate | P-gp ATPase | 0.5 | Stimulation |

| Dimethyl Carbamate | hCB2R | 0.244 | Partial Agonist |

Note: The IC50 values represent the concentration required to inhibit 50% of enzyme activity and are indicative of potency.

Case Studies

-

Neurodegeneration Models :

- In animal models of neurodegeneration, compounds with similar structures have been evaluated for their ability to mitigate cognitive deficits induced by neurotoxic agents such as Aβ25–35. These studies often highlight the role of carbamates in modulating neuroinflammation and protecting neuronal function .

-

Microglial Activation :

- This compound has been investigated for its effects on microglial activation, which is pivotal in neuroinflammatory responses. Compounds were tested for their ability to suppress pro-inflammatory cytokine release, demonstrating potential therapeutic benefits in conditions characterized by neuroinflammation .

Propiedades

IUPAC Name |

benzyl N-(3-fluoro-2-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-11-13(16)8-5-9-14(11)17-15(18)19-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCFQVKMRKPTTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.